3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Overview
Description
3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.277. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Tetrahydrofuran
Research by Liu et al. (2014) demonstrates the DABCO-catalyzed domino reaction between 3-oxo-4-(2-oxoindolin-3-ylidene) butanoates and allenoates, resulting in the synthesis of 2,3,5-substituted tetrahydrofuran furan derivatives. This reaction showcases the efficient construction of complex molecules with oxindole moieties and exocyclic double bonds, highlighting the compound's utility in generating tetrahydrofuran derivatives, a key scaffold in numerous pharmaceuticals (Liu et al., 2014).
Furan Carboxylic Acids in Pharmaceutical and Polymer Industries
Jia et al. (2019) developed a dual-enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, utilizing the catalytic promiscuity of alcohol dehydrogenases. These acids, including 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid, serve as promising biobased building blocks in the pharmaceutical and polymer industries, demonstrating the compound's relevance in sustainable chemical synthesis (Jia et al., 2019).
Catalytic Oxidative Carbonylation to Furan-3-Carboxylic Esters
Gabriele et al. (2012) outlined the direct palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, facilitating the synthesis of high-value-added furan-3-carboxylic esters. This process exemplifies the compound's utility in catalytic reactions, contributing to the diversity of synthetic routes available for constructing carboxylic acid derivatives relevant to pharmaceuticals (Gabriele et al., 2012).
Biotechnological Preparation of Oxo- and Hydroxycarboxylic Acids
Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, including the synthesis of hydrophilic triazines and spiro-connected heterocycles. This research highlights the potential of microbiologically produced acids as new building blocks in organic synthesis, showcasing the green chemistry applications of compounds related to 3-oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid (Aurich et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound 3-Oxo-2-(tetrahydro-furan-2-ylmethyl)-2,3-dihydro-1H-isoindole-4-carboxylic acid is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound this compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction affects the receptor’s function, potentially altering the transmission of dopamine signals within the brain.
Biochemical Pathways
The action of this compound on the dopamine receptor D2 can affect various biochemical pathways. These include the dopamine signaling pathway, which plays a key role in the brain’s reward system and is implicated in several neurological and psychiatric disorders .
Result of Action
Its interaction with the dopamine receptor d2 suggests that it may have effects on mood, motivation, and attention .
Properties
IUPAC Name |
3-oxo-2-(oxolan-2-ylmethyl)-1H-isoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13-12-9(3-1-5-11(12)14(17)18)7-15(13)8-10-4-2-6-19-10/h1,3,5,10H,2,4,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTPYRUECQNABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780210 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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